2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid is a compound that falls under the category of amino acids and derivatives, specifically featuring a cyclohexyl structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the design of therapeutic agents due to its structural features that may influence biological activity.
The synthesis and application of 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid can be traced back to research focused on the development of bicyclic compounds and their derivatives. Such compounds are often synthesized for their utility in pharmaceutical applications, particularly in targeting specific biological pathways.
This compound can be classified as an amino acid derivative, specifically a substituted cyclohexyl acetic acid. It contains both an amino group and a benzyloxycarbonyl protecting group, which are common in peptide synthesis and medicinal chemistry.
The synthesis of 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid typically involves several steps:
Technical details regarding the synthesis can include reaction conditions such as temperature, solvent choice, and catalyst use. For example, tri-fluoroacetic acid may be used to facilitate certain reactions involving iminium ions during the synthesis process .
The molecular structure of 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid consists of:
This configuration allows for potential interactions with biological targets due to its steric and electronic properties.
The molecular formula for this compound can be represented as C₁₃H₁₉NO₃. The molecular weight is approximately 239.29 g/mol. The compound's structure can be visualized using molecular modeling software to predict its conformation and potential binding sites for biological interactions.
The reactivity of 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid primarily involves:
Technical details regarding these reactions include reaction rates, mechanisms (e.g., SN2 for nucleophilic substitutions), and conditions such as pH and temperature.
The mechanism of action for compounds like 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid typically involves:
Data on specific targets or pathways involved would require further experimental validation through biochemical assays.
Relevant analyses might include NMR spectroscopy for structural confirmation and HPLC for purity assessment.
2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities.
Carbamate protection strategies are pivotal for amino group manipulation in cyclohexyl-based synthons. The N-benzyloxycarbonyl (Cbz) group, introduced via benzyl chloroformate (Cbz-Cl), selectively shields the primary amine in 1-(aminomethyl)cyclohexylacetic acid intermediates. This reaction proceeds in biphasic systems (water/dichloromethane) at 0–5°C, with inorganic bases (K₂CO₃ or NaHCO₃) maintaining pH 8–9 to suppress di-carbamate byproducts [1] [4]. The Cbz group's stability toward nucleophiles and acids permits downstream transformations of the acetic acid moiety. Deprotection typically employs catalytic hydrogenation (Section 1.2), though nucleophilic alternatives using 2-mercaptoethanol/K₃PO₄ in DMAc at 75°C offer compatibility with reducible functionalities [5]. Benzhydryl carbamates, while less sterically hindered, show reduced crystallinity compared to Cbz derivatives, complicating purification [4].
Table 1: Carbamate Protecting Group Performance
Protecting Group | Introduction Reagent | Deprotection Conditions | Byproduct Yield |
---|---|---|---|
Cbz | Cbz-Cl / K₂CO₃ | H₂/Pd-C or nucleophiles | <5% |
Benzhydryl | (Diphenylmethyl) chloroformate | H₂/Pd(OH)₂ | 8–12% |
Methyl | Methyl chloroformate | Strong base hydrolysis | 15–20% |
Nitro-to-amine reduction is the cornerstone for introducing the aminomethyl group. Hydrogenation of 2-[1-(nitromethyl)cyclohexyl]acetic acid derivatives employs 5–10% Pd/C or Pd(OH)₂/C catalysts at 30–50 psi H₂ in polar protic solvents (MeOH, EtOH). Quantitative conversions are achieved within 2–4 hours, but substrate purity is critical: residual metals (e.g., Sn from Stork enamine reactions) cause catalyst poisoning, necessitating chelating washes pre-hydrogenation [1] [4]. Pearlman’s catalyst (Pd(OH)₂/C) outperforms Pd/C in suppressing N-debenzylation side reactions (<2% vs. 5–8%) due to lower Lewis acidity [4]. Solvent optimization studies reveal THF/water mixtures (4:1) enhance kinetics by solubilizing protonated intermediates, reducing reaction time by 35% [3].
Table 2: Hydrogenation Catalyst Efficiency
Catalyst | H₂ Pressure (psi) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
5% Pd/C | 40 | EtOAc | 4 | 85 |
Pd(OH)₂/C | 30 | MeOH/H₂O | 3 | 95 |
Raney Ni | 50 | EtOH | 6 | 70 |
Benzyl halides serve dual roles: as O-alkylating agents for mixed anhydride precursors and as carbamate scavengers. Benzyl bromide quantitatively esterifies 2-[1-(nitromethyl)cyclohexyl]acetic acid under phase-transfer conditions (BnBr/K₂CO₃/tetrabutylammonium bromide), yielding benzyl esters that facilitate nitro group reduction without decarboxylation [1] [4]. Halogen reactivity dictates kinetics: benzyl bromide achieves 95% conversion in 2 hours at 25°C, while benzyl chloride requires 48 hours. Microwave irradiation (100°C, 30 min) accelerates chloride-based esterification, minimizing hydrolysis [4]. For in situ carbamate trapping, benzyl chloroformate (Cbz-Cl) reacts with transient amines generated during hydrogenolysis, preventing imine formation [3].
Table 3: Benzyl Halide Reactivity in Esterification
Halide | Conditions | Time | Conversion (%) |
---|---|---|---|
Benzyl bromide | K₂CO₃, TBAB, 25°C | 2 h | 95 |
Benzyl chloride | MW, 100°C, K₂CO₃ | 0.5 h | 90 |
Benzyl iodide | Et₃N, 0°C | 0.25 h | 98 |
Carboxylic acid liberation occurs via hydrolysis of nitrile, ester, or malonate precursors. Nitrile hydrolysis (e.g., from 1-(cyanomethyl)cyclohexylacetate) requires harsh conditions (6M HCl, reflux, 24h), leading to epimerization at C1 of the cyclohexyl ring [1]. Conversely, ester hydrolysis with KOH/MeOH (80°C, 8h) proceeds without racemization but mandates anhydrous conditions to avoid saponification byproducts [4]. Malonic acid derivatives undergo decarboxylation upon heating (120–140°C) via a six-membered transition state, where the β-cyclohexyl scaffold facilitates enolization post-CO₂ loss, as modeled for acetoacetic acid analogues [2] [9]. Krapcho decarboxylation (LiCl, DMSO, 110°C) of benzyl malonate esters shortens reaction time to 1 hour, though DMSO residues complicate isolation [9].
Solution-phase synthesis dominates industrial production due to scalability. The linear sequence—(1) cyclohexanone + nitromethane → nitroalkane, (2) hydrogenation → amine, (3) Cbz protection → carbamate, (4) alkylation → acetic acid derivative—delivers 65–70% overall yield in kilogram batches [1] [4]. Solid-phase approaches anchor intermediates to Wang or Merrifield resins via the carboxylic acid group, enabling automated Cbz-deprotection/alkylation cycles. However, resin cleavage (TFA/DCM) erodes yields (45–50% overall) and introduces trifluoroacetyl impurities requiring ion-exchange chromatography [5] [7]. Economic modeling shows solution-phase costs are 40% lower for >100kg batches, while solid-phase excels for library synthesis (<10g) of analogues like 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid [7].
Table 4: Synthetic Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 65–70% | 45–50% |
Purity (Crude) | 85–90% | 75–80% |
Scalability | >100 kg | <10 g |
Key Limitation | Stepwise purification | Resin cleavage impurities |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: